molecular formula C26H20O6 B12192662 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one

Cat. No.: B12192662
M. Wt: 428.4 g/mol
InChI Key: FPFIOLQKIQQXNN-UHFFFAOYSA-N
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Description

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole moiety, a chromenone core, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzodioxole or benzyl derivatives.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one is unique due to its combination of a chromenone core with a benzodioxole moiety and a benzyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H20O6

Molecular Weight

428.4 g/mol

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methylchromen-2-one

InChI

InChI=1S/C26H20O6/c1-16-20-9-8-19(29-14-22(27)18-7-10-23-25(12-18)31-15-30-23)13-24(20)32-26(28)21(16)11-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3

InChI Key

FPFIOLQKIQQXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5

Origin of Product

United States

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